molecular formula C17H16N2O6 B5576910 ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate

ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B5576910
M. Wt: 344.32 g/mol
InChI Key: YBZRNXCDGYWUIV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate, commonly known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENB is a white crystalline powder with a molecular formula of C18H15N2O6 and a molecular weight of 353.32 g/mol.

Scientific Research Applications

Synthetic Chemistry Applications The compound has been utilized in synthetic chemistry for the synthesis of new compounds and materials. For instance, it has been employed in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, showcasing its role in the creation of novel chemical structures with potential biological activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Material Science and Optical Applications In material science, derivatives of this compound have been investigated for their potential in reversible optical storage, illustrating the compound's utility in the development of advanced materials for information storage (Meng, Natansohn, Barrett, & Rochon, 1996). Furthermore, the compound has found application in the creation of molecular electronic devices, demonstrating its significance in the field of nanotechnology and molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Antioxidant and Anti-inflammatory Research Research into the antioxidant properties of related compounds has shown potential benefits, including the evaluation of anti-inflammatory activity in novel nitric oxide donating hybrid drugs. This highlights the compound's relevance in the exploration of new therapeutic agents (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

Gastroprotective Studies Studies on related compounds have also delved into gastroprotective activities, indicating the potential of ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate derivatives in the development of treatments for gastric ulcers and related conditions (Halabi, Shakir, Bardi, Al-Wajeeh, Ablat, Hassandarvish, Hajrezaie, Norazit, & Abdulla, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitroaromatic compounds are used as precursors in the synthesis of dyes, pharmaceuticals, and polymers .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. In general, nitroaromatic compounds can be hazardous and may be explosive under certain conditions . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties. For example, if it has interesting optical properties, it could potentially be used in the development of new dyes or pigments. Alternatively, if it shows biological activity, it could be investigated for potential use in pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-24-17(21)12-7-3-4-8-13(12)18-16(20)11-25-15-10-6-5-9-14(15)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZRNXCDGYWUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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